molecular formula C9H16ClNO2 B15185606 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride CAS No. 114878-44-3

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride

Cat. No.: B15185606
CAS No.: 114878-44-3
M. Wt: 205.68 g/mol
InChI Key: RVIFACSYNHMHAC-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a pyridine ring and a tetrahydro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride typically involves the esterification of 3-pyridinecarboxylic acid. The process includes the following steps:

    Esterification: The reaction of 3-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

    Hydrogenation: The reduction of the pyridine ring to a tetrahydro structure using hydrogen gas and a metal catalyst like palladium on carbon.

    Hydrochloride Formation: The final step involves the reaction of the resulting compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated compounds.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Fully saturated tetrahydropyridine compounds.

    Substitution: Various substituted pyridinecarboxylic acid esters.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the body, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Similar structure but with a different tetrahydro configuration.

Uniqueness

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity.

Properties

CAS No.

114878-44-3

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 1-ethyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-3-10-6-4-5-8(7-10)9(11)12-2;/h5H,3-4,6-7H2,1-2H3;1H

InChI Key

RVIFACSYNHMHAC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC=C(C1)C(=O)OC.Cl

Origin of Product

United States

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